molecular formula C25H29N3O3S2 B12136553 Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12136553
M. Wt: 483.7 g/mol
InChI Key: UHPIZKGQRQSAOJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring substituted with a carboxylate group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Moiety: The thiophene rings can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

    Amidation: The benzamido group can be introduced through an amidation reaction, where benzoyl chloride reacts with an amine derivative of the thiophene compound.

    Piperazine Ring Formation: The piperazine ring is often synthesized separately and then coupled with the thiophene derivative through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the treatment of diseases where thiophene derivatives have shown efficacy, such as cancer or inflammatory conditions.

    Biological Studies: It can be used as a probe to study the interaction of thiophene-containing compounds with biological macromolecules.

    Industrial Applications: The compound’s unique structural features may make it useful in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The exact mechanism of action of Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate would depend on its specific biological target. Generally, compounds with thiophene moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-benzoylthiophene share the thiophene core and exhibit similar chemical reactivity.

    Piperazine Derivatives: Compounds such as 1-ethylpiperazine and 1-benzylpiperazine are structurally similar and can be used to compare biological activities.

Uniqueness

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate is unique due to the combination of its thiophene and piperazine moieties, which may confer distinct biological properties not seen in simpler analogs. This combination can enhance its potential as a multifunctional agent in medicinal chemistry and other applications.

Biological Activity

Introduction

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Synthesis

The compound consists of a piperazine ring, a benzamido group, and thiophene moieties. The synthesis typically involves multiple steps:

  • Formation of the Benzamido Intermediate : Acylation of 2-amino-4,5-dimethylthiophene with benzoyl chloride.
  • Alkylation of Piperazine : Alkylation using ethyl bromoacetate.
  • Esterification : Final esterification with ethyl chloroformate.

These synthetic pathways are crucial for producing the compound in sufficient yields for biological testing .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity . The mechanism may involve:

  • Disruption of Bacterial Cell Membranes : The hydrophobic nature of the thiophene groups enhances interaction with lipid membranes.
  • Inhibition of Key Enzymes : Potential inhibition of bacterial enzymes critical for survival.

Anticancer Activity

Research has shown that this compound possesses significant anticancer properties , particularly against various human tumor cell lines. The following points summarize its anticancer mechanisms:

  • Induction of Apoptosis : Studies have demonstrated that the compound can trigger apoptosis in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (G1/S or G2/M), leading to reduced proliferation rates .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been correlated with its cytotoxic effects, leading to oxidative stress in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Testing against glioblastoma multiforme and breast adenocarcinoma cells showed IC50 values in the nanomolar range, indicating potent cytotoxicity .
  • In Vivo Studies : Animal models treated with the compound exhibited significant tumor growth reduction without major toxicity, suggesting a favorable therapeutic index .

The biological activity of this compound can be attributed to:

  • Molecular Interactions : The benzamido group can form hydrogen bonds with target biomolecules, enhancing binding affinity.
  • Hydrophobic Interactions : Thiophene groups increase hydrophobic interactions with cellular membranes and proteins, facilitating cellular uptake and action.

Data Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Inhibition of enzymesKey bacterial enzyme inhibition
Cell cycle arrestG1/S or G2/M phase arrest

Properties

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate

InChI

InChI=1S/C25H29N3O3S2/c1-4-31-25(30)28-14-12-27(13-15-28)22(20-11-8-16-32-20)21-17(2)18(3)33-24(21)26-23(29)19-9-6-5-7-10-19/h5-11,16,22H,4,12-15H2,1-3H3,(H,26,29)

InChI Key

UHPIZKGQRQSAOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CS2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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